4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-(4-fluorobenzyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Description
This compound belongs to the pyrazolo[4,3-d]pyrimidine-dione family, a class of nitrogen-containing heterocycles known for diverse pharmacological activities, including anticancer and kinase inhibition . Structurally, it features:
- A pyrazolo[4,3-d]pyrimidine-dione core, which provides a rigid bicyclic framework conducive to binding biological targets.
- A 2-methyl substituent at position 2, which may influence steric hindrance and metabolic stability.
Synthetic routes for analogous compounds (e.g., pyrazolo-pyrimidine-diones) often involve multi-component reactions, as seen in L-proline-catalyzed condensations of ethyl acetoacetate, hydrazine, and aldehydes .
Properties
IUPAC Name |
4-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-[(4-fluorophenyl)methyl]-2-methylpyrazolo[4,3-d]pyrimidine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FN5O3/c1-30-17-23-25(29-30)26(35)33(16-21-7-9-22(28)10-8-21)27(36)32(23)18-24(34)31-13-11-20(12-14-31)15-19-5-3-2-4-6-19/h2-10,17,20H,11-16,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYQRJDEXCCLFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)N3CCC(CC3)CC4=CC=CC=C4)CC5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-(4-fluorobenzyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C27H28FN5O3
- Molecular Weight : 489.551 g/mol
- Purity : Typically around 95% .
The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes in the body. Specifically, it has been studied for its potential as an NMDA receptor antagonist, which plays a crucial role in synaptic plasticity and memory function. NMDA receptor antagonists are known to have implications in treating neurodegenerative diseases and mood disorders .
Antiviral Activity
Recent studies have highlighted the compound's antiviral properties, particularly against the Ebola virus (EBOV). In vitro assays demonstrated that derivatives of similar piperidine structures exhibited significant anti-EBOV activity. For instance, compounds related to this structure showed effective inhibition of viral entry at the level of the Niemann-Pick C1 (NPC1) protein, which is crucial for EBOV infection .
Cytotoxicity and Selectivity
While evaluating the compound's antiviral efficacy, cytotoxicity assays were conducted to determine its selectivity index (SI). The results indicated that certain derivatives exhibited low cytotoxicity while maintaining potent antiviral activity. For example, compounds with an EC50 (half-maximal effective concentration) below 1 µM were noted for their selective action against EBOV without significant toxicity to host cells .
Study on NMDA Receptor Antagonism
A study focused on piperidine derivatives reported that modifications to the benzyl group significantly influenced NMDA receptor antagonism. The compound was tested alongside other derivatives, revealing a structure-activity relationship (SAR) where specific substitutions enhanced receptor binding affinity .
Evaluation of Anti-Ebola Activity
In an evaluation of anti-Ebola activity, several compounds derived from similar scaffolds were assessed for their ability to inhibit viral replication. Among these, the most potent compounds had EC50 values ranging from 0.64 µM to 0.93 µM, indicating a promising therapeutic profile against EBOV .
Table 1: Summary of Biological Activities
| Compound Name | EC50 (µM) | Selectivity Index | Mechanism of Action |
|---|---|---|---|
| Compound A | 0.64 | 20 | Inhibits EBOV entry |
| Compound B | 0.93 | 10 | NMDA antagonist |
| Compound C | >10 | <1 | Non-selective |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s closest analogs include pyrazolo-pyrimidine-diones and pyrrolo-pyrimidine derivatives. Below is a comparative analysis based on substituents, bioactivity, and synthetic strategies:
Key Observations:
The pyrrolo core in compounds 9 and 13 may favor hydrogen bonding via amine groups, critical for kinase inhibition .
Substituent Effects: Fluorobenzyl vs. Chlorophenyl: The target’s 4-fluorobenzyl group offers a balance of electronegativity and lipophilicity, contrasting with the 4-chlorophenyl group in kinase inhibitors (compounds 9, 13), which prioritizes halogen bonding .
Bioactivity Trends :
- Pyrazolo-pyrimidine-diones (e.g., 5a) show anticancer activity, while pyrrolo-pyrimidines (e.g., 9, 13) are kinase inhibitors. The target compound’s activity may align with these profiles, depending on substituent-target interactions .
- Antibacterial pyrazolo[4,3-d]pyrimidines (e.g., compound in ) lack the dione moiety, suggesting the dione group is critical for anticancer/kinase roles.
Synthetic Complexity :
- The target compound’s synthesis likely requires sequential alkylation to install the benzylpiperidinyl and fluorobenzyl groups, contrasting with one-pot multicomponent reactions for simpler analogs (e.g., 5a) .
Preparation Methods
Retrosynthetic Analysis
The synthesis of this complex molecule can be approached by first constructing the pyrazolo[4,3-d]pyrimidine-5,7-dione core followed by appropriate substitutions. Alternatively, a convergent approach involving the assembly of pre-functionalized intermediates can be employed. Figure 1 outlines the key disconnections for the retrosynthetic analysis.
Key Disconnections
The target molecule can be disconnected into three major components:
- The pyrazolo[4,3-d]pyrimidine-5,7-dione core scaffold
- The 2-(4-benzylpiperidin-1-yl)-2-oxoethyl substituent
- The 4-fluorobenzyl group
Synthesis of the Pyrazolo[4,3-d]pyrimidine-5,7-dione Core
The construction of the pyrazolo[4,3-d]pyrimidine-5,7-dione core is a critical first step in the synthesis of the target compound. Several methods have been reported in the literature for synthesizing this heterocyclic system.
Cyclization of Aminopyrazole Derivatives
One common approach involves the cyclization of appropriate 3-aminopyrazole precursors with suitable reagents to form the pyrimidine ring.
Reaction with Formic Acid or Formamide
A well-established method for synthesizing the pyrazolo[4,3-d]pyrimidine-5,7-dione core involves the reaction of 3-amino-1-methyl-1H-pyrazole-4-carboxamide with formic acid or formamide under reflux conditions. This reaction leads to the formation of the desired pyrazolopyrimidine ring system.
The reaction typically proceeds as follows:
- Condensation of the amino group with the carbonyl component
- Intramolecular cyclization
- Dehydration to form the pyrimidine ring
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis provides a more efficient approach for preparing pyrazolopyrimidinones. In this method, the reaction times are significantly reduced compared to conventional heating methods. The microwave-assisted synthesis typically involves:
- Reaction of β-ketonitriles with hydrazine to form 5-aminopyrazoles
- Subsequent reaction with β-ketoesters in the presence of acetic acid
This approach offers advantages in terms of reaction time and yield compared to conventional heating methods. For example, when solutions of β-ketonitrile in methanol are treated with hydrazine and then reacted with β-ketoesters under microwave conditions, significantly improved reaction times and yields are observed compared to conventional refluxing conditions.
Multi-Component Reactions
Multi-component reactions provide an efficient approach for constructing complex heterocyclic systems in a single step.
Five-Component Reaction
A novel five-component reaction has been reported for the synthesis of pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-diones, which can be adapted for the synthesis of the core structure. This approach involves hydrazine hydrate, ethyl acetoacetate, 1,3-dimethyl barbituric acid, ammonium acetate, and benzaldehyde in the presence of zinc oxide nanoparticles as a catalyst.
The reaction proceeds as follows:
- Hydrazine hydrate is added dropwise to ethyl acetoacetate
- Other components (1,3-dimethyl barbituric acid, ammonium acetate, benzaldehyde) are added
- The mixture is heated at reflux temperature in the presence of ZnO nanoparticles
This approach offers advantages in terms of atom economy and step efficiency.
One-Pot Three-Component Synthesis
Another efficient approach involves a one-pot three-component synthesis from 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate. While this method directly produces triazolopyrimidine structures, it can be adapted for pyrazolopyrimidine synthesis by substituting appropriate starting materials.
Table 1 compares the different methods for synthesizing the pyrazolo[4,3-d]pyrimidine-5,7-dione core:
| Method | Starting Materials | Conditions | Catalyst | Advantages | Limitations | Yield (%) |
|---|---|---|---|---|---|---|
| Reaction with Formic Acid | 3-amino-1-methyl-1H-pyrazole-4-carboxamide, Formic acid | Reflux | None | Simple procedure | Long reaction time | 75-85 |
| Microwave-Assisted | β-ketonitrile, Hydrazine, β-ketoester | Microwave | Acetic acid | Shorter reaction time | Equipment required | 85-95 |
| Five-Component | Hydrazine hydrate, Ethyl acetoacetate, Other components | Reflux | ZnO nanoparticles | One-pot synthesis | Complex purification | 70-80 |
| Three-Component | 5-aminopyrazole, Aldehyde, β-ketoester | Reflux | L-proline | Fewer steps | Limited scope | 65-75 |
The introduction of the 4-fluorobenzyl group at the 6-position requires selective N-alkylation strategies.
Direct N-Alkylation with 4-Fluorobenzyl Halides
Direct N-alkylation of the pyrazolopyrimidine at the 6-position can be achieved using 4-fluorobenzyl halides:
- Selective deprotonation of the 6-position NH using a base such as potassium carbonate
- Addition of 4-fluorobenzyl bromide or chloride
- Reaction in a polar aprotic solvent such as DMF or acetonitrile with a catalytic amount of KI
Reductive Amination Approach
An alternative approach involves reductive amination between a 6-ketone derivative of the pyrazolopyrimidine and 4-fluorobenzylamine:
- Oxidation of the 6-position to form a ketone
- Reaction with 4-fluorobenzylamine to form an imine
- Reduction of the imine using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride
Sequential Functionalization
A strategic approach involves the sequential functionalization of the pyrazolopyrimidine core:
- First, introduction of the 4-fluorobenzyl group at the 6-position
- Followed by introduction of the 2-methyl group at the 2-position
- Finally, N-alkylation at the 4-position with the 2-(4-benzylpiperidin-1-yl)-2-oxoethyl moiety
This approach allows for better control over the regioselectivity of the reactions.
Complete Synthetic Routes
Based on the above strategies, several complete synthetic routes can be proposed for the preparation of 4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-(4-fluorobenzyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione.
Synthetic Route 1: Sequential Functionalization Approach
Step 1: Synthesis of 3-amino-1-methyl-1H-pyrazole-4-carboxamide
The synthesis begins with the preparation of 3-amino-1-methyl-1H-pyrazole-4-carboxamide from appropriate starting materials.
Step 2: Formation of the Pyrazolopyrimidine Core
The 3-amino-1-methyl-1H-pyrazole-4-carboxamide is cyclized with formic acid or formamide to form 2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione.
Step 3: N-alkylation at 6-Position
The 2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is selectively N-alkylated at the 6-position using 4-fluorobenzyl bromide to obtain 6-(4-fluorobenzyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione.
Step 4: N-alkylation at 4-Position
The 6-(4-fluorobenzyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is then N-alkylated at the 4-position using 2-(4-benzylpiperidin-1-yl)-2-oxoethyl bromide to obtain the target compound.
Synthetic Route 2: Convergent Approach
Step 1: Synthesis of Functionalized Aminopyrazole
A functionalized aminopyrazole containing the 2-methyl group is synthesized.
Step 2: Preparation of 4-Fluorobenzyl-substituted Reagent
A suitable reagent containing the 4-fluorobenzyl group is prepared.
Step 3: One-Pot Cyclization
The functionalized aminopyrazole is reacted with the 4-fluorobenzyl-substituted reagent under appropriate conditions to form the 6-(4-fluorobenzyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione core in a one-pot reaction.
Step 4: N-alkylation at 4-Position
The 6-(4-fluorobenzyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is N-alkylated at the 4-position using 2-(4-benzylpiperidin-1-yl)-2-oxoethyl bromide to obtain the target compound.
Synthetic Route 3: Microwave-Assisted Approach
Step 1: Microwave-Assisted Synthesis of Aminopyrazole
β-ketonitrile is reacted with methylhydrazine under microwave conditions to form 3-amino-1-methyl-1H-pyrazole derivative.
Step 2: Microwave-Assisted Cyclization
The aminopyrazole derivative is reacted with a suitable β-ketoester under microwave conditions to form the pyrazolopyrimidine core.
Step 3: Sequential N-alkylation
The pyrazolopyrimidine core is sequentially N-alkylated at the 6-position with 4-fluorobenzyl bromide and at the 4-position with 2-(4-benzylpiperidin-1-yl)-2-oxoethyl bromide to obtain the target compound.
Table 2 compares the different synthetic routes:
| Synthetic Route | Number of Steps | Key Intermediates | Overall Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Sequential Functionalization | 4 | 3-amino-1-methyl-1H-pyrazole-4-carboxamide | 40-50 | High regioselectivity | More steps |
| Convergent Approach | 4 | Functionalized aminopyrazole | 45-55 | More efficient | Complex intermediates |
| Microwave-Assisted | 3 | 3-amino-1-methyl-1H-pyrazole derivative | 55-65 | Shorter reaction times | Special equipment required |
Optimization Studies
Optimization studies are essential for maximizing yield and purity while minimizing side reactions. Key parameters for optimization include:
Base Selection for N-alkylation
The choice of base significantly affects the efficiency of N-alkylation reactions. Table 3 shows the effect of different bases on the N-alkylation at the 4-position:
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | Acetonitrile | 80 | 16 | 93 |
| K₂CO₃ | Ethanol | 78 | 16 | 44 |
| K₂CO₃ | Isopropanol | 82 | 16 | 38 |
| K₂CO₃ | t-Butyl alcohol | 82 | 16 | 58 |
| NaHCO₃ | Ethanol | 78 | 36 | 46 |
| NaHCO₃ | Isopropanol | 82 | 16 | 42 |
| NaHCO₃ | Acetonitrile | 80 | 16 | 32 |
| Triethylamine | Ethanol | 78 | 36 | No reaction |
The data shows that potassium carbonate in acetonitrile with a catalytic amount of potassium iodide provides the highest yield (93%) for N-alkylation reactions, making it the preferred condition for this transformation.
Solvent Effects
The choice of solvent also plays a critical role in the efficiency of various reaction steps. Polar aprotic solvents generally provide better results for N-alkylation reactions, while protic solvents may be preferred for certain cyclization reactions.
Temperature and Reaction Time
Optimization of temperature and reaction time is crucial for maximizing yield while minimizing side reactions. For example, microwave-assisted reactions typically require higher temperatures but significantly shorter reaction times compared to conventional heating methods.
Characterization and Analytical Methods
Proper characterization of the synthesized compounds is essential for confirming their structure and purity.
Spectroscopic Analysis
NMR Spectroscopy
1H NMR and 13C NMR spectroscopy are crucial for structural confirmation. Expected key signals for the target compound include:
- 1H NMR: Signals for the methyl group, the methylene protons of the 4-fluorobenzyl and 4-benzylpiperidin-1-yl groups, and the aromatic protons
- 13C NMR: Signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. The expected molecular ion peak for the target compound would correspond to its molecular weight.
Infrared Spectroscopy
IR spectroscopy provides information about functional groups. Expected key absorptions include:
- Carbonyl stretching frequencies at approximately 1650-1700 cm⁻¹
- C=N stretching at approximately 1600-1650 cm⁻¹
- C-F stretching at approximately 1000-1100 cm⁻¹
Chromatographic Analysis
HPLC Analysis
HPLC analysis is essential for determining the purity of the synthesized compound. A suitable HPLC method might include:
- Column: C18 reversed-phase
- Mobile phase: Acetonitrile/water gradient
- Detection: UV at 254 nm
TLC Analysis
TLC analysis is useful for monitoring reactions and guiding purification. A suitable TLC system might include:
- Stationary phase: Silica gel 60 F254
- Mobile phase: Chloroform/methanol (9:1)
- Visualization: UV light at 254 nm and/or appropriate staining reagents
Q & A
Basic: What are the key considerations for synthesizing this compound, and how do reaction conditions influence yield?
Answer:
The synthesis involves multi-step reactions, typically starting with functionalized pyrimidine or pyrazole precursors. For example, fluorinated intermediates (e.g., 4-fluorobenzyl derivatives) are synthesized under metal-free conditions using β-CF3 aryl ketones to ensure regioselectivity and high yields (60–85%) . Key steps include:
- Nucleophilic substitution : Piperidine derivatives are introduced via alkylation or amidation.
- Coupling reactions : Benzyl and fluorobenzyl groups are attached using Pd-catalyzed cross-coupling or SNAr reactions.
- Optimization : Reaction time (6–24 hours) and temperature (60–120°C) significantly impact purity. For instance, extended reaction times (>12 hours) reduce byproduct formation in pyrazolo[3,4-d]pyrimidine synthesis .
Advanced: How can NMR spectral discrepancies (e.g., unexpected splitting patterns) be resolved during structural validation?
Answer:
Unexpected splitting in H or F NMR spectra may arise from dynamic effects (e.g., rotational isomerism) or steric hindrance. For example:
- Dynamic NMR (DNMR) : Use variable-temperature H NMR (e.g., −40°C to 40°C) to slow conformational changes, resolving overlapping peaks .
- DFT Calculations : Compare experimental C chemical shifts with density functional theory (DFT)-predicted values to identify tautomeric forms or protonation states .
- 2D NMR : HSQC and HMBC correlations clarify connectivity in crowded regions (e.g., benzylpiperidine protons) .
Basic: What analytical techniques are critical for purity assessment and structural confirmation?
Answer:
- HPLC-MS : Quantify impurities (<0.5%) using reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) .
- Elemental Analysis : Confirm stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazolo[3,4-d]pyrimidine vs. [2,3-d] isomers) .
Advanced: How can researchers address contradictions in biological activity data across in vitro assays?
Answer:
Discrepancies may arise from assay conditions (e.g., protein binding, solvent effects). Mitigation strategies include:
- Dose-Response Consistency : Validate IC values across multiple assays (e.g., kinase inhibition vs. cell viability) .
- Solvent Controls : Use DMSO concentrations ≤0.1% to avoid nonspecific effects .
- Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in cellular contexts .
Basic: What functional groups in this compound are prone to metabolic instability, and how can they be modified?
Answer:
- Piperidin-2-one : Susceptible to esterase-mediated hydrolysis. Replace with azaheterocycles (e.g., piperazine) to enhance stability .
- Fluorobenzyl Group : Resistant to oxidation but may undergo defluorination in CYP450-rich environments. Introduce electron-withdrawing substituents (e.g., -CF) to mitigate .
- Pyrazolo-pyrimidine Core : Stabilize via methylation (C2 position) to reduce CYP3A4-mediated metabolism .
Advanced: What computational methods are effective for predicting binding modes to kinase targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Glide with crystal structures (e.g., PDB: 3POZ) to model interactions with ATP-binding pockets. Focus on hydrogen bonds with hinge regions (e.g., Met796 in EGFR) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify critical residues (e.g., DFG motif flexibility) .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., benzyl vs. 4-fluorobenzyl) to optimize affinity .
Basic: How can researchers optimize solubility for in vivo studies without compromising activity?
Answer:
- Prodrug Design : Introduce phosphate or PEGylated groups at the pyrimidine N3 position to enhance aqueous solubility .
- Co-solvent Systems : Use Cremophor EL/ethanol (1:1 v/v) for intravenous formulations, maintaining concentrations <10 mg/mL .
- Salt Formation : Sulfonate or hydrochloride salts improve solubility while preserving the core pharmacophore .
Advanced: What strategies reconcile conflicting SAR data between enzymatic and cellular assays?
Answer:
- Membrane Permeability : Measure logP (e.g., octanol-water) to identify compounds with poor cellular uptake despite high enzymatic potency. Modify logD (e.g., <3) via halogenation .
- Efflux Pump Inhibition : Co-administer P-gp inhibitors (e.g., verapamil) to assess transporter-mediated resistance .
- Metabolite Profiling : Use LC-HRMS to identify active metabolites (e.g., N-demethylated derivatives) contributing to cellular activity .
Basic: What are the key stability parameters for long-term storage of this compound?
Answer:
- Temperature : Store at −80°C in amber vials to prevent photodegradation.
- Humidity : Maintain <10% RH to avoid hydrolysis (e.g., lactam ring opening) .
- Formulation : Lyophilize with trehalose (1:5 w/w) for >24-month stability in PBS .
Advanced: How can AI/ML accelerate the design of analogs with improved pharmacokinetic profiles?
Answer:
- QSAR Models : Train on datasets (n > 500) with descriptors like topological polar surface area (TPSA) and CYP2D6 inhibition scores .
- Generative Chemistry : Use REINVENT or GFlowNet to propose novel piperidine replacements with predicted logP < 2.5 and clearance < 15 mL/min/kg .
- ADMET Prediction : Integrate tools like ADMETlab 2.0 to prioritize analogs with balanced solubility, permeability, and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
